Seretide

Übersicht

Beschreibung

Seretide is a combination medication used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It contains two active ingredients: salmeterol and fluticasone propionate. Salmeterol is a long-acting beta-2 adrenergic receptor agonist, while fluticasone propionate is an inhaled corticosteroid. Together, these components help to reduce inflammation and relax the muscles in the airways, making it easier to breathe .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Seretide involves the synthesis of its two active ingredients, salmeterol and fluticasone propionate.

Fluticasone Propionate: Fluticasone propionate is synthesized through the esterification of fluticasone with propionic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale synthesis of salmeterol and fluticasone propionate, followed by their combination in specific ratios to form the final product. The active ingredients are formulated into a pressurized inhalation suspension or powder for inhalation .

Analyse Chemischer Reaktionen

Salmeterol Xinafoate Metabolism

Salmeterol undergoes hepatic cytochrome P450 3A4 (CYP3A4)-mediated oxidation , forming two primary metabolites:

Key pharmacokinetic parameters for salmeterol:

| Parameter | Value | Source |

|---|---|---|

| Plasma protein binding | 96% | |

| Elimination half-life | 5.5 hours | |

| Renal excretion | <5% unchanged | |

| Fecal excretion | 57.4% |

Fluticasone Propionate Metabolism

Fluticasone propionate is extensively metabolized via CYP3A4 hydrolysis into inactive metabolites, primarily 17β-carboxylic acid derivative .

CYP3A4 Inhibition

Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) increases salmeterol exposure by 3.7-fold , leading to prolonged QTc intervals .

| Inhibitor | Impact on Salmeterol AUC | Clinical Effect |

|---|---|---|

| Ketoconazole | ↑ 3.7-fold | QTc prolongation risk |

| Ritonavir | ↑ 2.5-fold | Cardiovascular adverse events |

Beta-Blocker Interactions

Non-selective β-blockers (e.g., propranolol) may antagonize salmeterol’s bronchodilatory effects due to β2-receptor blockade .

Chemical Stability

-

Salmeterol xinafoate : Stable under normal storage conditions (20–25°C) with no hazardous polymerization .

-

Fluticasone propionate : Degrades upon prolonged exposure to UV light, forming 17β-carboxylic acid and sulfonic acid derivatives .

Formulation Stability

This compound’s aerosol formulation remains chemically stable for 64 days post-actuation under recommended storage .

Salmeterol Xinafoate

Fluticasone Propionate

-

IUPAC Name : (6α,11β,16α,17α)-6,9-Difluoro-17-{[(fluoromethyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl propanoate

-

SMILES :

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF

Paradoxical Bronchospasm

Immediate bronchoconstriction post-inhalation occurs due to excipient-induced irritation (e.g., lactose monohydrate) rather than direct drug reactivity .

Hypokalemia

Salmeterol’s β2-agonist activity activates Na+/K+-ATPase pumps, transiently lowering serum potassium by 0.2–0.4 mmol/L at therapeutic doses .

Comparative Pharmacokinetics

| Parameter | This compound Diskus | Generic Equivalent | Bioequivalence Ratio (90% CI) |

|---|---|---|---|

| Salmeterol AUC∞ | 464 pg·h/mL | 451 pg·h/mL | 0.97 (0.93–1.02) |

| Fluticasone Cmax | 319 pg/mL | 282 pg/mL | 0.88 (0.83–0.94) |

Wissenschaftliche Forschungsanwendungen

Asthma Management

Efficacy in Primary Care

A study conducted in a primary care setting demonstrated that Seretide significantly improved asthma control among patients with persistent symptoms despite regular inhaled corticosteroid therapy. Over a 19-month period, patients using this compound showed reduced symptom scores, decreased reliance on rescue medications, and lower daily inhaled corticosteroid dosages compared to those not using this compound. The mean treatment costs were also reduced over time, indicating cost-effectiveness alongside clinical benefits .

Pediatric Use

A six-month study assessed the safety and efficacy of this compound in children aged 4 to 11 years with persistent asthma. Results indicated that this compound was effective in controlling asthma symptoms compared to fluticasone alone, with a favorable safety profile .

Chronic Obstructive Pulmonary Disease (COPD)

Mechanisms of Action

Research has focused on understanding the mechanisms by which this compound alleviates symptoms in COPD patients. A study highlighted that while airway dilation is a known effect, there may be additional immune-modulating or anti-inflammatory mechanisms at play that have yet to be fully elucidated .

Long-term Benefits

Long-term studies have shown that patients with COPD who use this compound experience better lung function and quality of life compared to those on other treatments. The combination therapy helps reduce exacerbations and hospitalizations due to its dual action on airway inflammation and bronchoconstriction .

Comparative Efficacy

A comparative trial involving generic versus brand-name formulations found that while both improved respiratory volumes and quality of life, the brand-name this compound was more effective than the generic counterpart in enhancing lung function metrics such as FEV1 (Forced Expiratory Volume in 1 second) and overall symptom control .

Safety Profile

The safety of this compound has been extensively studied across various populations. In pediatric studies, it was found to have a comparable safety profile to fluticasone alone, with no significant increase in adverse effects over six months .

Data Tables

Wirkmechanismus

Seretide works through the combined actions of its two active ingredients:

Salmeterol: This component acts as a long-acting beta-2 adrenergic receptor agonist. It stimulates beta-2 receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. .

Fluticasone Propionate: This component is an inhaled corticosteroid that reduces inflammation in the airways.

Vergleich Mit ähnlichen Verbindungen

Seretide is often compared to other combination inhalers used for asthma and COPD treatment, such as Symbicort and Advair:

Symbicort: Contains formoterol and budesonide. Like this compound, it combines a long-acting beta-2 agonist with an inhaled corticosteroid.

Uniqueness

This compound’s unique combination of salmeterol and fluticasone propionate provides a balance of long-acting bronchodilation and anti-inflammatory effects, making it highly effective for managing chronic respiratory conditions .

Similar Compounds

Symbicort: Formoterol and budesonide

Advair: Salmeterol and fluticasone propionate

Dulera: Formoterol and mometasone furoate

Biologische Aktivität

Seretide, a combination inhaler containing salmeterol (a long-acting beta-agonist) and fluticasone propionate (an inhaled corticosteroid), is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article explores its biological activity, efficacy, and safety based on various studies and clinical trials.

Salmeterol : As a selective long-acting beta2-adrenoceptor agonist, salmeterol binds to the exo-site of the beta2 receptor, providing prolonged bronchodilation lasting over 12 hours. It effectively inhibits the release of mast cell mediators such as histamine and leukotrienes, which are involved in bronchoconstriction. This action helps prevent both early and late-phase allergic responses.

Fluticasone Propionate : This corticosteroid acts by reducing inflammation in the airways. It inhibits the migration of inflammatory cells and the release of cytokines and other mediators that contribute to airway hyperresponsiveness. The combination of salmeterol and fluticasone allows for improved lung function and reduced exacerbation rates compared to either drug alone.

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in patients with asthma and COPD:

-

Spirometric Improvements : A study comparing this compound with a generic fluticasone/salmeterol product found that while both improved spirometric indices (FEV1, FVC), this compound demonstrated superior efficacy in enhancing FEV1 and FEV1/FVC ratios after treatment .

Treatment Group FEV1 Improvement (mL) FEV1/FVC Improvement This compound 101 Significant Fluticort plus® 29 Not significant - Asthma Control : Another randomized trial showed that this compound significantly reduced asthma exacerbations compared to formoterol/budesonide, with fewer nocturnal symptoms reported . The mean rate of exacerbations was lower in the this compound group (0.472) compared to the formoterol/budesonide group (0.735) (p < 0.001).

-

Quality of Life Improvements : The St George's Respiratory Questionnaire (SGRQ) scores indicated improved quality of life for patients using this compound, particularly in symptom control, activity, and impact domains .

SGRQ Domain Baseline Score (this compound) Post-Treatment Score Symptoms Higher Lower Activity Higher Lower Impact Higher Lower

Safety Profile

This compound has been shown to have a favorable safety profile, with a low incidence of adverse events. In clinical trials, serious adverse events were comparable between this compound and other treatment groups . Common side effects include throat irritation, cough, and headache. Importantly, there were no significant differences in cardiovascular events or other serious complications between treatment groups.

Case Studies

- Case Study on Severe Asthma : A pragmatic trial involving patients with severe asthma controlled on this compound showed that switching to a different inhaler maintained asthma control without exacerbations over a 12-week period .

- Long-Term Efficacy : In long-term studies involving patients with moderate to severe asthma, this compound was associated with sustained improvements in lung function and quality of life over extended periods .

Eigenschaften

IUPAC Name |

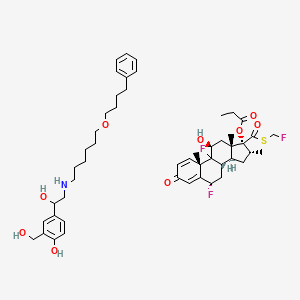

[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24?,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAZJTUGSQOFHG-IAVNQIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68F3NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136112-01-1 | |

| Record name | Fluticasone propionate mixture with Salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.